2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride
Description
2-Chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride is a synthetic small molecule characterized by a thiazole core substituted with a dihydroisoquinoline-methyl group and a halogenated benzamide moiety. Its structure integrates a chloro substituent at the benzamide’s 2-position and a fluorine at the 6-position, enhancing electronic and steric properties critical for biological interactions. The hydrochloride salt improves aqueous solubility, a feature advantageous for pharmacological applications. Structural confirmation relies on spectroscopic techniques such as IR (C=O stretching at ~1660 cm⁻¹), NMR (aromatic proton shifts), and mass spectrometry, consistent with methodologies in and .
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-6-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS.ClH/c21-16-6-3-7-17(22)18(16)19(26)24-20-23-15(12-27-20)11-25-9-8-13-4-1-2-5-14(13)10-25;/h1-7,12H,8-11H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFKFAYAMCYXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=C(C=CC=C4Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-6-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 438.3 g/mol. It features a thiazole ring, a dihydroisoquinoline moiety, and a chloro-substituted benzamide structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClF N3OS |
| Molecular Weight | 438.3 g/mol |
| CAS Number | 1217115-29-1 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiazole and dihydroisoquinoline moieties may enhance its interaction with tumor-specific targets .
In Vitro Studies
Recent studies have evaluated the compound's activity against various cell lines:
- Neuroprotective Effects : In vitro assays indicated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Cytotoxicity Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, depending on the specific cell line .
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models of Alzheimer's disease, administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, highlighting their potential as therapeutic agents .
- Cancer Therapy Trials : A clinical trial involving patients with advanced cancers tested a related thiazole derivative, showing promising results in tumor reduction and improved survival rates. The trial emphasized the need for further investigation into the efficacy of compounds like this compound in combination therapies.
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its pharmacological properties, particularly in the realm of neuropharmacology and oncology.
Neuropharmacology
Research indicates that derivatives of dihydroisoquinolines exhibit activity as potential neuroprotective agents. The incorporation of the thiazole group may enhance the bioactivity of the compound, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in these diseases .
Anticancer Activity
The thiazole moiety is known for its anticancer properties. Compounds that contain thiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models. In vitro studies demonstrated significant cytotoxic effects, warranting further investigation into its mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the 6-fluoro group and the thiazole ring appears to enhance binding affinity to specific biological targets compared to other derivatives lacking these features. Studies suggest that modifications at these positions can lead to increased potency and selectivity .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Dihydroisoquinoline Derivatives : A study published in Journal of Medicinal Chemistry explored various dihydroisoquinoline derivatives, demonstrating their potential as selective modulators for dopamine receptors, which could be leveraged in designing new treatments for schizophrenia and depression .
- Thiazole-Based Anticancer Agents : Research focused on thiazole derivatives showed that they could effectively inhibit certain kinases involved in cancer progression. The compound's structural features suggest it may share similar mechanisms, thus justifying further exploration in preclinical models .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- Halogenation : The target’s 2-Cl and 6-F substituents increase lipophilicity compared to methoxy or nitro groups in benzothiazole derivatives (e.g., 4k: 5-methoxy, 4n: 6-nitro) . Chlorine’s electron-withdrawing effect may enhance binding affinity to hydrophobic pockets in target proteins.
- Core Heterocycles : The thiazole core offers distinct π-π stacking and hydrogen-bonding capabilities relative to triazoles (e.g., compounds [7–9]) or benzothiazoles (e.g., 4k–4p). Triazoles in exhibit tautomerism (thione vs. thiol), absent in the rigid thiazole system of the target compound .
Spectroscopic and Physical Properties
Table 2: Comparative Physicochemical Data
- NMR: The dihydroisoquinoline’s methylene protons in the target are expected near δ 3.5–4.0, contrasting with benzothiazole derivatives’ methoxy signals (δ 3.8 in 4k) .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Consideration : Single-crystal X-ray diffraction resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen-bonded dimers in crystal lattices) .
How do functional groups in this compound influence its reactivity in biological systems?
Advanced Research Question
- Thiazole ring : Participates in π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Fluorobenzamide moiety : Electron-withdrawing fluorine increases metabolic stability by reducing oxidative degradation .
- Dihydroisoquinoline : The basic nitrogen facilitates protonation at physiological pH, improving membrane permeability .
Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate via site-directed mutagenesis .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Reproducibility checks : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) .
- Purity reassessment : Use HPLC-MS to rule out impurities (>98% purity threshold) .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., IC₅₀ normalization) .
What crystallographic insights are critical for understanding this compound’s solid-state behavior?
Advanced Research Question
- Hydrogen-bonding networks : Centrosymmetric dimers via N–H⋯N interactions stabilize the crystal lattice .
- Packing motifs : Planar thiazole and benzamide groups facilitate dense stacking, influencing solubility .
Methodology : Solve crystal structures at low temperature (100 K) to reduce thermal motion artifacts .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Advanced Research Question
- Substituent variation : Replace chlorine with bulkier halogens (e.g., Br) to probe steric effects on target binding .
- Scaffold hybridization : Integrate pyridine or morpholine rings to modulate pharmacokinetics .
Validation : Synthesize analogs and compare inhibitory activity using dose-response assays .
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Basic Research Question
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Advanced Tip : Employ preparative HPLC with C18 columns for challenging separations (e.g., diastereomers) .
What mechanistic hypotheses explain this compound’s reported antimicrobial activity?
Advanced Research Question
- Enzyme inhibition : Analogous to nitazoxanide, the thiazole-amide core may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic microbes .
- Membrane disruption : The hydrophobic dihydroisoquinoline group could destabilize lipid bilayers .
Validation : Knockout PFOR in target organisms and assess resistance development .
How do solvent polarity and pH affect the compound’s stability during storage?
Basic Research Question
- Aqueous solutions : Hydrolyzes at pH < 3 or > 10; store in neutral buffers (pH 6–8) at −20°C .
- Solid state : Protect from light and humidity using desiccants (e.g., silica gel) .
What computational methods are recommended for predicting this compound’s ADMET properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 interactions, and toxicity .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
